Bisegliptin's Unique Dual Metabolic Pathway: DPP-4 Mediated Hydrolysis
Bisegliptin's primary metabolic pathway is the conversion of its cyano group to a carboxylic acid, a process partially mediated by its pharmacological target, DPP-4 [1]. In a comparative in vivo rat study, pre-treatment with the DPP-4 specific inhibitor saxagliptin decreased the plasma exposure of bisegliptin's carboxylic acid metabolite by only 20%, indicating that other enzymes, such as DPP-2, also play a significant role .
| Evidence Dimension | Reduction in plasma exposure of carboxylic acid metabolite by DPP-4 inhibitor co-administration |
|---|---|
| Target Compound Data | 20% decrease in plasma exposure of Bisegliptin carboxylic acid metabolite |
| Comparator Or Baseline | Co-administration with saxagliptin (a DPP-4 specific inhibitor) |
| Quantified Difference | 20% decrease (indicating DPP-4 accounts for only a portion of the metabolic pathway) |
| Conditions | In vivo rat model; plasma exposure measurement |
Why This Matters
This unique, multi-enzyme metabolic fate makes Bisegliptin a valuable probe for studying non-DPP-4 mediated drug metabolism and for investigating DPP-2 activity, unlike other gliptins that have simpler, well-defined metabolic routes.
- [1] Chen, X., Zhong, D., Zhao, J., Pang, X., Kong, F., Zheng, M., & Deng, P. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 238-248. View Source
